![molecular formula C19H20IN3OS B3014177 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide CAS No. 392240-80-1](/img/structure/B3014177.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

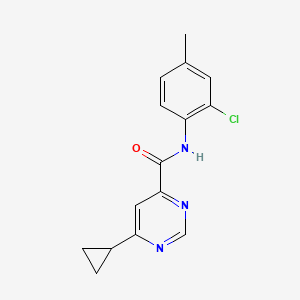

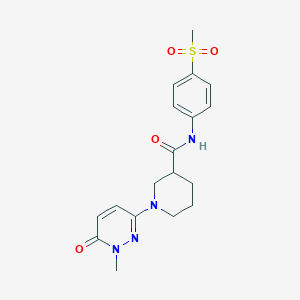

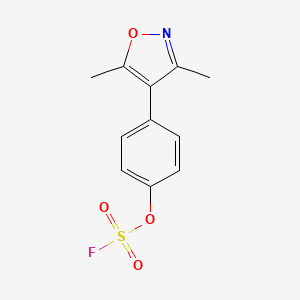

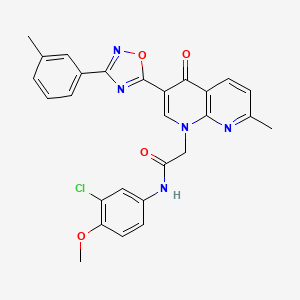

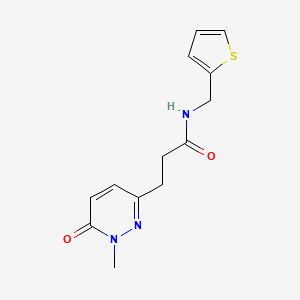

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide” is a compound that incorporates an adamantyl moiety . The adamantyl group is known for its high lipophilicity, which can modify the biological availability of molecules . Adamantane derivatives have been synthesized and tested for their biological activity, resulting in the discovery of several drugs .

Synthesis Analysis

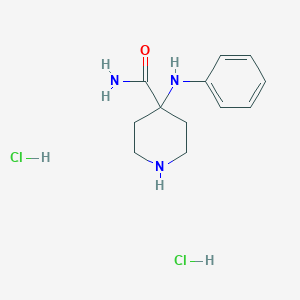

The synthesis of similar compounds involves the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and 1-substituted piperazines, yielding the corresponding N-Mannich bases . The reaction of 5-(1-adamantyl)-4-methyl-1,2,4-triazoline-3-thione with various 2-aminoethyl chloride yielded separable mixtures of the S-(2-aminoethyl) and the N-(2-aminoethyl) derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using ¹H NMR and ¹³C NMR spectroscopy . The adamantane moiety contributes to the unique structural properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and 1-substituted piperazines yielded the corresponding N-Mannich bases .

Physical And Chemical Properties Analysis

Adamantane derivatives are known for their high lipophilicity, which can modify the biological availability of molecules . The rigid cage moiety of the adamantyl group protects nearby functional groups from metabolic cleavage, thereby enhancing the stability and distribution of the drug in blood plasma .

Scientific Research Applications

Noncovalent Interactions in Adamantane-Thiadiazole Derivatives

A study by El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives, including those related to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide. This research focused on analyzing their crystal structures and the nature of intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. The study provided insights into the stabilization of these structures through noncovalent interactions, particularly hydrogen bonding (El-Emam et al., 2020).

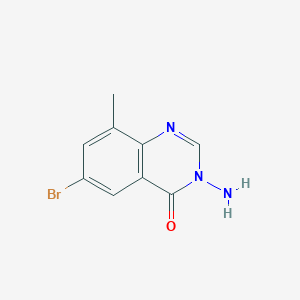

Antimicrobial and Anti-inflammatory Activities

Kadi et al. (2010) investigated the antimicrobial and anti-inflammatory activities of several 1-adamanyl-1,3,4-thiadiazole derivatives. While this study primarily focused on medical applications, it contributes to the understanding of the biological activities of thiadiazole derivatives, which may have broader implications in scientific research (Kadi et al., 2010).

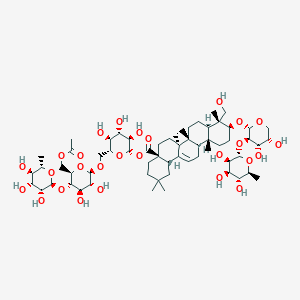

Synthesis and Anti-TB Activity

Anusha et al. (2015) described the synthesis of 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles, examining their anti-TB activity. This research highlights the potential of adamantane-thiadiazole derivatives in developing treatments for tuberculosis, demonstrating their scientific applicability in microbiology and pharmaceutical research (Anusha et al., 2015).

Quality Control Methods for Anticonvulsants

Sych et al. (2018) focused on the development of quality control techniques for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, an anticonvulsant related to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide. This study underscores the importance of analytical techniques in ensuring the safety and efficacy of pharmaceutical compounds, including adamantane-thiadiazole derivatives (Sych et al., 2018).

Mechanism of Action

While the exact mechanism of action for “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide” is not specified in the search results, similar compounds have been found to disrupt key components of the S4 subsite implicated in the proton relay, thereby blocking the proton motive force for substrate translocation .

properties

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20IN3OS/c20-15-4-2-1-3-14(15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBPLRCEYCKGCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20IN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)

![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)

![N-[2-[[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3014105.png)

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)

![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)